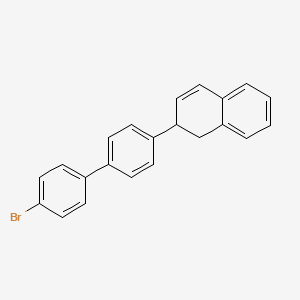

2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene" is a multi-substituted dihydronaphthalene scaffold that has been synthesized and studied in various contexts. The presence of the bromo-biphenyl group suggests potential for further functionalization and applications in materials science, organic synthesis, and possibly pharmaceuticals.

Synthesis Analysis

The synthesis of related dihydronaphthalene scaffolds has been achieved through a formal [2 + 2 + 2] cycloaddition of a 1,6-enyne with 2-bromophenylboronic acid, catalyzed by rhodium. This process constructs the dihydronaphthalene core with a direct reductive elimination mechanism to form the aryl-C(sp^3) bond .

Molecular Structure Analysis

While the specific molecular structure of "2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene" is not detailed in the provided papers, related structures have been characterized using spectral techniques. These techniques can elucidate the arrangement of atoms within the molecule and confirm the presence of desired functional groups .

Chemical Reactions Analysis

The bromo-biphenyl moiety in the compound suggests that it could participate in various chemical reactions, such as Suzuki coupling, due to the presence of the bromine atom which can act as a good leaving group. The dihydronaphthalene core could also undergo further functionalization through reactions like sulfonation, as indicated by the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene" would likely include a solid state at room temperature, given the structural similarities to other dihydronaphthalene derivatives. The presence of the bromine atom would increase the molecular weight and potentially affect the compound's boiling and melting points. The compound's solubility would depend on the nature of the substituents and the solvent used. The chemical properties would include reactivity typical of bromoarenes and dihydronaphthalenes, which can be leveraged in synthetic applications .

Case Studies

Although no specific case studies are mentioned in the provided papers, the antibacterial evaluation of related naphthalene derivatives indicates potential for pharmaceutical applications. For instance, certain synthesized naphthalene derivatives have shown promising antibacterial properties, with one compound exhibiting a low minimum inhibitory concentration against Proteus vulgaris . This suggests that "2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene" could also be evaluated for similar biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

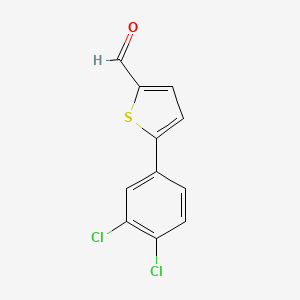

Facile Synthesis of Condensed Arenothiophenes : 4-Bromo-3-formyl-1,2-dihydronaphthalenes, closely related to the queried compound, are used in Suzuki cross coupling and Wittig olefination reactions to produce dihydrophenanthrothiophenes and dihydrophenanthro[1]benzothiophenes (Watanabe, Matsumoto, Mataka, & Thiemann, 2005).

Structural and Interaction Analysis : Compounds with structures similar to the queried chemical are analyzed for their structural stability, noncovalent interactions, and electron-rich/poor sites through X-ray diffraction, Hirshfeld surface analysis, and density functional theory calculations (Gouda, Ferjani, Abd El‐Lateef, Khalaf, Shaaban, & Yousef, 2022).

Crystal Structural Studies : Studies on the crystal structures of 1-oxo-1,2-dihydronaphthalene derivatives, which share structural similarities, help understand molecular interactions and packing in solid state (Gopinath, Narayanan, Sethusankar, Karunakaran, Nandakumar, & Mohanakrishnan, 2017).

Rhodium-Catalyzed Cycloaddition : A rhodium-catalyzed cycloaddition process involving similar compounds has been developed for constructing multi-substituted dihydronaphthalene scaffolds (Fang, Li, & Tong, 2009).

Biological and Pharmaceutical Applications

Tyrosinase Inhibition : Biphenyl ester derivatives related to the chemical have been synthesized and evaluated for their anti-tyrosinase activities, indicating potential pharmaceutical applications (Kwong, Kumar, Mah, Chia, Quah, Loh, Chandraju, & Lim, 2017).

Anticancer Evaluation : Some 1,4-naphthoquinone derivatives, structurally similar to the queried compound, have shown remarkable cytotoxic activity against various cancer cell lines, suggesting potential in cancer treatment (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).

Antibacterial Activity : A study on the antibacterial activity of a compound structurally similar to 2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene revealed marked efficacy against several bacterial strains, supporting its potential use in treating infections and wound healing (Igwe & Echeme, 2013).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on a chemical compound depend on its properties and potential applications. For example, if a compound shows promising activity in a certain area (such as medicinal chemistry or materials science), future research might focus on optimizing its properties or investigating its mechanism of action .

properties

IUPAC Name |

2-[4-(4-bromophenyl)phenyl]-1,2-dihydronaphthalene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Br/c23-22-13-11-18(12-14-22)17-5-7-19(8-6-17)21-10-9-16-3-1-2-4-20(16)15-21/h1-14,21H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIUSSGGHKEPRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC2=CC=CC=C21)C3=CC=C(C=C3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[1-[2-(4-fluorophenyl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B3011911.png)

![[2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride](/img/no-structure.png)

![N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B3011914.png)

![1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride](/img/structure/B3011920.png)

![N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B3011922.png)

![Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride](/img/structure/B3011923.png)

![N-(2-ethylphenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B3011931.png)